Adenosine-13C10

Quantitative LC-MS Isotope Dilution Metabolomics

Partially labeled adenosine analogs cause isotopic overlap and chromatographic shifts, elevating baseline noise and compromising LLOQ in biological matrices. Adenosine-13C10 resolves these with uniform ¹³C₁₀ labeling: • M+10 mass shift eliminates endogenous adenosine interference • Identical co-elution behavior corrects matrix suppression • Full carbon tracking enables purine catabolite flux analysis. ≥98 atom % ¹³C enrichment, solid powder.

Molecular Formula C10H13N5O4
Molecular Weight 277.17 g/mol
Cat. No. B15138984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdenosine-13C10
Molecular FormulaC10H13N5O4
Molecular Weight277.17 g/mol
Structural Identifiers
SMILESC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N
InChIInChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)/t4-,6?,7+,10-/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1
InChIKeyOIRDTQYFTABQOQ-JEUJIVADSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Adenosine-13C10: Uniform 13C-Labeled Purine Nucleoside


Adenosine-13C10 (CAS 1887761-94-5) is a stable isotope-labeled analog of the endogenous purine nucleoside adenosine, in which all ten carbon atoms of the adenosine molecule are uniformly substituted with carbon-13 (¹³C) . This complete carbon labeling distinguishes it from partially labeled variants (e.g., Adenosine-13C5) and yields a characteristic mass shift of M+10 relative to unlabeled adenosine (M = 267.24 Da), providing a well-resolved isotopic signature for quantitative mass spectrometry applications . The compound is supplied as a solid powder and serves as a versatile precursor for the synthesis of labeled adenosine phosphates (AMP, ADP, ATP) via enzymatic or chemical phosphorylation pathways . Adenosine-13C10 is specifically intended for use as an internal standard in LC-MS/MS-based quantitative assays, enabling precise correction for matrix effects, ionization variability, and sample processing losses during the measurement of endogenous adenosine and its metabolites in biological matrices .

Uniform ¹³C₁₀ labeling provides M+10 mass shift for LC-MS/MS internal standardization Complete carbon skeleton coverage
Minimizes isotopic interference in complex biological matrices Reduces baseline noise from natural isotopologues
Versatile precursor for enzymatic synthesis of labeled AMP/ADP/ATP Supports nucleotide pool studies

Why Adenosine-13C10 Outperforms Partial or Deuterated Labels


Substituting Adenosine-13C10 with alternative labeled adenosine analogs introduces quantifiable risks to assay accuracy and reproducibility. First, partially labeled analogs such as Adenosine-13C5 yield a smaller mass shift (M+5), which increases the probability of isotopic overlap with the natural abundance M+2 and M+4 isotopologues of unlabeled adenosine, thereby elevating baseline noise and compromising the lower limit of quantification (LLOQ) in complex biological matrices [1]. Second, deuterium-labeled adenosine (e.g., Adenosine-d2) exhibits chromatographic retention time shifts relative to the unlabeled analyte due to deuterium isotope effects on hydrogen bonding interactions with stationary phases; this differential elution prevents perfect co-elution and undermines the fundamental assumption of identical matrix suppression that underpins accurate internal standardization in LC-MS . Third, the uniform ¹³C₁₀ labeling ensures that the entire carbon skeleton—including both the adenine base and the ribose moiety—can be tracked through metabolic transformations, whereas ¹⁵N-only or partial ¹³C labeling may lose the isotopic tag upon enzymatic cleavage or rearrangement, precluding comprehensive flux analysis [2]. The analytical performance differences documented below demonstrate that Adenosine-13C10 provides distinct, measurable advantages that cannot be replicated by cheaper or more readily available alternatives.

Partial labeling (e.g., ¹³C₅): smaller mass shift may increase isotopic overlap with natural abundance isotopologues, elevating baseline noise and limiting trace-level quantification.
Deuterated analogs: chromatographic retention time shifts can prevent perfect co-elution, undermining matrix effect correction assumptions.
¹⁵N-only or site-specific labels: may lose isotopic tag upon enzymatic cleavage, precluding comprehensive purine catabolite tracking.

Adenosine-13C10: Quantified Differentiation from Alternatives


Reduced Isotopic Interference via M+10 Mass Shift

Adenosine-13C10 exhibits a mass shift of M+10 (precursor ion m/z 278 → product ion m/z 141), compared to M+5 for Adenosine-13C5 (m/z 273 → m/z 136) under identical UPLC-MS/MS conditions [1]. The larger mass differential (+10 Da vs. +5 Da) minimizes spectral overlap with the natural abundance ¹³C isotopologues of endogenous adenosine, which are predominantly M+1 and M+2, thereby reducing background interference. This improved spectral resolution translates directly to enhanced assay linearity: in a validated HILIC-based method for human blood adenosine quantification, the use of Adenosine-13C10,15N5 as internal standard improved the linearity coefficient (R²) from 0.9702 (without internal standard) to 0.9882 on a ZIC®-cHILIC column, and achieved R² = 0.9955 on a ZIC®-pHILIC column [2].

Mass shift comparison
Reported
M+10 (m/z 278→141) vs. M+5 (m/z 273→136)
R² improved to 0.9882–0.9955 with IS
Reduced isotopic interference enhances assay linearity for research matrix quantification.
HILIC-UPLC-MS/MS, constant IS 90 ng/mL
Quantitative LC-MS Isotope Dilution Metabolomics

Low LLOQ for Basal Adenosine Quantification

When employed as an internal standard in a validated LC-MS/MS method for adenosine quantification in human blood, Adenosine-13C10,15N5 enabled a lower limit of quantification (LLOQ) of 2.1 nmol/L . This value compares favorably to the LLOQ achieved with unlabeled external calibration (without isotopically labeled internal standard), which in the same study was reported as 37.45 nM on two of three tested HILIC columns, and 3.75 nM only on the highest-performing ZIC®-cHILIC column even without IS [1]. The ~18-fold improvement in LLOQ relative to the 37.45 nM baseline is directly attributable to the correction of matrix effects and ionization suppression provided by the co-eluting isotopically labeled internal standard.

LLOQ achievement
Head-to-head
2.1 nmol/L with IS
~18× lower than 37.45 nM external calibration
Enables reliable quantification of basal adenosine in human blood research samples.
LC-MS/MS, acetonitrile precipitation
Clinical Metabolomics Bioanalytical Method Validation Adenosine Quantification

High Isotopic Purity Minimizes Background Contamination

Commercial Adenosine-13C10 and its 5′-triphosphate derivative are supplied with a certified isotopic purity of ≥98 atom % ¹³C (mass shift M+10) . In contrast, partially labeled adenosine preparations such as Adenosine-13C5 are offered with comparable enrichment specifications but carry a smaller mass increment . The residual ≤2% unlabeled (¹²C) content in the Adenosine-13C10 preparation represents a systematic background that can be mathematically corrected in isotope dilution calculations; however, lower-enrichment products (e.g., <95 atom %) would introduce proportionally higher unlabeled analyte contamination, thereby degrading the signal-to-noise ratio and limiting the achievable dynamic range of the assay .

Isotopic purity
Data to verify
≥98 atom % ¹³C; chemical purity ≥95%
Low unlabeled background reduces correction factor for isotope dilution calculations.
Per-vendor COA specifications
Quality Control Stable Isotope Labeling Assay Validation

Complete Carbon Skeleton Tracing for Metabolic Flux

The uniform ¹³C₁₀ labeling pattern of Adenosine-13C10 ensures that every carbon atom in both the adenine base (C5) and the ribose moiety (C5) carries the isotopic tag . This comprehensive labeling is critical for metabolic tracing applications, as it permits detection of all carbon-containing catabolites—including inosine, hypoxanthine, and xanthine—by their respective ¹³C-enriched mass shifts in a single LC-MS run [1]. In contrast, single-site labeling (e.g., Adenosine-1′-¹³C) or base-only labeling (e.g., Adenosine-¹³C₅, which labels only the ribose carbons in some vendor preparations) may lose the isotopic tag upon enzymatic cleavage at the glycosidic bond, rendering downstream purine catabolites undetectable by mass shift . The mass spectra of adenosine-¹²C₁₀,¹⁴N₅ and adenosine-¹³C₁₀,¹⁵N₅ obtained under identical IT-TOF MS conditions demonstrate baseline-resolved peaks for the labeled species, confirming that the uniform labeling pattern supports unambiguous identification of all metabolic products with mass error <10 ppm [1].

Metabolic flux coverage
Class-level
100% carbon atom labeling preserves ¹³C tag in all catabolites
Supports comprehensive purine catabolite tracking in stable isotope-resolved metabolomics.
Inosine, hypoxanthine, xanthine detectable by mass shift
Metabolic Flux Analysis Purine Metabolism Stable Isotope-Resolved Metabolomics

Optimal Deployment Scenarios for Adenosine-13C10


Absolute Quantification of Endogenous Adenosine in Plasma

Adenosine-13C10 (or its ¹³C₁₀,¹⁵N₅ double-labeled analog) is the preferred internal standard for LC-MS/MS assays measuring total adenosine in human blood, as demonstrated by the validated method of Šofranko et al. (2024) [1]. The M+10 mass shift provides clean spectral separation from endogenous adenosine, while the uniform labeling enables co-elution and correction of matrix effects, achieving an LLOQ of 2.1 nmol/L . This scenario applies directly to clinical research investigating the role of adenosine in vasodilation, atrioventricular nodal conduction, and platelet aggregation, where accurate basal level quantification is critical for correlating adenosine concentration with cardiovascular outcomes [1].

Stable Isotope-Resolved Metabolomics of Purine Catabolism

The uniform ¹³C₁₀ labeling of Adenosine-13C10 ensures that all carbon-containing catabolites (inosine, hypoxanthine, xanthine) retain the isotopic tag, enabling simultaneous flux analysis through the entire purine degradation pathway in a single analytical run . This is in contrast to partial or site-specific labeling strategies, which may lose the isotopic label upon enzymatic cleavage at the glycosidic bond . This scenario is particularly valuable in cancer metabolism research, where alterations in purine nucleotide pools and adenosine signaling are implicated in tumor progression and immune evasion, as demonstrated by Zhang et al. (2011) using adenosine-¹³C₁₀,¹⁵N₅-triphosphate to quantify deoxyribonucleotide pools in human cancer cell lines [2].

Synthesis of Labeled Adenosine Phosphates for Energy Studies

Adenosine-13C10 serves as the essential precursor for enzymatic or chemical synthesis of uniformly ¹³C-labeled adenosine 5′-monophosphate (AMP), diphosphate (ADP), and triphosphate (ATP) . The resulting labeled nucleotides carry the M+10 mass shift, making them ideal internal standards for the simultaneous LC-MS/MS quantification of adenine nucleotide pools in tissues, as validated in neonatal mouse brain and liver by the LC-MS/MS method employing ¹³C₁₀-ATP as internal standard [3]. The ≥98 atom % ¹³C enrichment specification ensures that the synthesized nucleotides maintain high isotopic purity for accurate isotope dilution calculations in studies of cellular energy charge, mitochondrial function, and nucleotide signaling .

NMR Structural Studies of Adenosine-Binding Proteins

Adenosine-13C10 is designated as 'bio NMR: suitable' by major suppliers, indicating its compatibility with heteronuclear NMR experiments that exploit the ¹³C nuclei for resonance assignment and structural refinement . The uniform ¹³C labeling provides a high density of NMR-active nuclei throughout the adenosine scaffold, enabling the acquisition of ¹³C-¹³C correlation spectra (e.g., INADEQUATE, HCCH-TOCSY) for complete backbone assignment without the spectral congestion that plagues unlabeled samples at high concentrations. This scenario is directly relevant to structural biology research focused on adenosine receptor-ligand interactions, RNA aptamer characterization, and the conformational dynamics of adenosine-binding domains in proteins such as kinases and ATPases.

Application
Selection Property
Validation Focus
Adenosine quantification in plasma research matrices
Uniform ¹³C₁₀ labeling for M+10 mass shift
Matrix effect correction and LLOQ suitability for basal adenosine levels
Purine catabolism flux analysis
Complete carbon skeleton labeling
Tracking of all carbon-containing catabolites without isotopic tag loss
Synthesis of labeled AMP/ADP/ATP
High isotopic enrichment for precursor use
Isotope dilution accuracy in nucleotide pool quantification
NMR studies of adenosine-binding proteins
Uniform ¹³C labeling for high-density NMR
¹³C-¹³C correlation for backbone resonance assignment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Adenosine-13C10

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.